Ethyl 4-chloro-4-phenylbutanoate is an organic compound classified as an ester, which is derived from the reaction of 4-chloro-4-phenylbutanoic acid with ethanol. This compound has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry, due to its versatile applications and importance as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Ethyl 4-chloro-4-phenylbutanoate can be sourced through synthetic routes that involve the chlorination of phenylbutanoic acid derivatives followed by esterification. It belongs to the class of alkyl esters and can be categorized under halogenated compounds due to the presence of a chlorine atom in its structure. Its systematic name reflects its chemical structure, which includes a four-carbon butanoate chain with a phenyl group and a chlorine substituent.
The synthesis of ethyl 4-chloro-4-phenylbutanoate can be achieved through several methods:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may include:
Ethyl 4-chloro-4-phenylbutanoate has a molecular formula of and a molar mass of approximately 238.68 g/mol. The structure features:
Ethyl 4-chloro-4-phenylbutanoate participates in various chemical reactions, including:
The reaction mechanisms often involve transition states that are influenced by steric and electronic factors due to the bulky phenyl group and the electronegative chlorine atom.
The mechanism by which ethyl 4-chloro-4-phenylbutanoate acts in chemical reactions typically involves:
Relevant data indicates that its stability under ambient conditions is high, although care must be taken when handling due to its reactivity with moisture and bases.
Ethyl 4-chloro-4-phenylbutanoate finds several scientific uses:
The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) represents the most efficient route to enantiomerically enriched Ethyl 4-chloro-4-phenylbutanoate precursors. This transformation leverages stereoselective carbonyl reductases to install the chiral center with exceptional precision. Recent advances have identified novel enzymes capable of operating at industrially viable substrate concentrations. For instance, a Pseudomonas bacterium-derived alcohol dehydrogenase (PbADH) achieves complete conversion of 3.5 M (576 g/L) COBE to the (S)-enantiomer in a monophasic aqueous system, yielding Ethyl (S)-4-chloro-3-hydroxybutanoate with >99% enantiomeric excess (ee) without organic solvents [2]. Similarly, a Burkholderia gladioli carbonyl reductase (BgADH3) processes 1.2 M COBE in an aqueous/octanol biphasic system, delivering the (R)-enantiomer at 99.9% ee and a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ [6]. Key performance metrics for these biocatalysts are compared below:
Table 1: Comparative Performance of Biocatalysts in COBE Reduction
| Biocatalyst Source | Substrate Loading | Product Configuration | Enantiomeric Excess (%) | Productivity | System |
|---|---|---|---|---|---|
| Pseudomonas sp. (PbADH) | 3.5 M (576 g/L) | (S) | >99 | Complete conversion | Monophasic aqueous |
| Burkholderia gladioli (BgADH3) | 1.2 M | (R) | 99.9 | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ | Aqueous/octanol biphasic |
| Saccharomyces cerevisiae (YOL151W) | 20 mM | (R) | 98 | Not reported | Immobilized system |
Optimization strategies focus on overcoming substrate/product inhibition through fed-batch techniques and biphasic reaction engineering. The Pseudomonas system exemplifies this by maintaining activity at COBE concentrations up to 5 M and product concentrations of 6 M – significantly higher thresholds than traditional biocatalysts [2] [6].
Alcohol dehydrogenases (ADHs) govern stereochemical outcomes through precise substrate binding and hydride transfer mechanisms. NADH-dependent ADHs like PbADH favor (S)-enantiomers due to their active-site topology that positions COBE for si-face hydride attack, while NADPH-dependent enzymes like BgADH3 often produce (R)-enantiomers via re-face reduction [2] [6]. This stereodivergence enables targeted synthesis of both enantiomers from the same prochiral ketone.
Thermostability and solvent tolerance are critical for industrial implementation. PbADH retains >80% activity after 47 hours at 45°C and functions optimally at pH 6.5 [2]. BgADH3 maintains high activity in hydrophobic solvents like n-heptane (102% residual activity) and methyl tert-butyl ether (100% stability retention), properties attributed to its dimeric quaternary structure and surface hydrophobicity [6]. These characteristics enable operation in solvent-rich environments essential for substrate solubilization.
Table 2: Biochemical Properties of Key ADHs for COBE Reduction
| Enzyme | Cofactor Preference | Optimum pH | Optimum Temperature (°C) | Thermal Stability (t₁/₂ at 45°C) | Solvent Tolerance |
|---|---|---|---|---|---|
| PbADH | NADH | 6.5 | 40 | 47 hours | Stable in monophasic aqueous |
| BgADH3 | NADPH (kcat/Km = 131 mM⁻¹s⁻¹) | 6.5 | 40 | 47 hours | >90% activity in n-heptane |
| YOL151W | NADPH | 6.0 | 45 | Not reported | Stable when immobilized |
Cofactor dependency remains a major economic constraint in ADH catalysis. In situ regeneration of NAD(P)H via enzyme-coupled systems dramatically improves process viability. Co-expression of ADHs with glucose dehydrogenase (GDH) in Escherichia coli allows continuous cofactor recycling using glucose as a sacrificial substrate. The PbADH/GDH system achieves total turnover numbers (TTN) exceeding 10,000 for NADH by coupling COBE reduction with glucose oxidation [2] [6].
Whole-cell biocatalysts offer additional advantages by stabilizing enzymes and cofactors. Escherichia coli co-expressing BgADH3 and Bacillus megaterium GDH convert 1.2 M COBE with a cofactor concentration as low as 0.005 mM, demonstrating exceptional TTN efficiency [6]. Similarly, Saccharomyces cerevisiae YOL151W reductase immobilized on Ni²⁺-magnetic microparticles couples with soluble GDH for 98% ee (R)-product formation and enables magnetic recovery (31.76 emu/g saturation magnetization) for reuse [8]. These integrated systems eliminate expensive exogenous cofactor addition and simplify downstream processing.
Michael Initiated Ring Closure (MIRC) reactions provide direct access to cyclopropane intermediates that can be derivatized to Ethyl 4-chloro-4-phenylbutanoate. This strategy employs α-halo carbanions generated in situ from precursors like ethyl 4-chloroacetoacetate, which undergo conjugate addition to α,β-unsaturated esters followed by intramolecular alkylation. The reaction proceeds through a stereospecific syn-addition mechanism where the nucleophile (e.g., alkoxide, thiolate, or enolate) attacks the β-carbon of the Michael acceptor, and the leaving group (chloride) facilitates ring closure [1] [3].
Recent innovations focus on chiral auxiliaries to control stereochemistry. Evans' oxazolidinones and Seebach's oxazolidines attached to Michael acceptors enforce facial selectivity during nucleophilic addition, yielding enantioenriched cyclopropanes with diastereomeric ratios >95:5 [3]. Similarly, sulfoxide-directed cyclopropanation exploits the stereodirecting ability of chiral sulfinyl groups, enabling asymmetric synthesis without transition metals. These methodologies are particularly valuable for constructing the cyclopropane core of Ethyl 4-chloro-4-phenylbutanoate precursors under mild conditions [3] [7].
Solventless reactions and biphasic systems address the environmental limitations of conventional chemical and biocatalytic processes. For MIRC cyclopropanations, solvent-free conditions enhance atom economy and reduce waste generation. Ethyl 4-chloroacetoacetate reacts with phenylvinylsulfoxide neat at 60°C, achieving 85% yield of the cyclopropane precursor without solvent-derived impurities [3].
Biphasic systems dramatically improve biocatalytic efficiency by mitigating substrate/product inhibition. Replacing aqueous systems with aqueous/organic biphasic media (e.g., water/octanol or water/methyl tert-butyl ether) increases COBE loading from <0.1 M to >1.5 M. The organic phase acts as a substrate reservoir and product sink, reducing aqueous-phase toxicity. This approach lowers the environmental factor (E-factor) from 520 (aqueous) to 8 (biphasic) by minimizing water consumption and simplifying product extraction [4] [6].
Table 3: Environmental Metrics for Solvent Strategies in Ethyl 4-Chloro-4-Phenylbutanoate Synthesis
| Synthetic Approach | Solvent System | Substrate Loading | E-factor (kg waste/kg product) | Key Advantages |
|---|---|---|---|---|
| Traditional Biocatalysis | Aqueous buffer | 0.01–0.1 M | 520 | Mild conditions, high selectivity |
| Biphasic Biocatalysis | Water/Octanol (1:1) | 1.0–1.5 M | 8 | High substrate loading, low water use |
| Chemical Cyclopropanation | Neat (solvent-free) | Undiluted | <5 | No solvent waste, high atom economy |
| MIRC with Green Solvents | 2-Methyltetrahydrofuran | 0.5–2.0 M | 15–30 | Biogenic solvent, low toxicity |
Biogenic solvents like 2-methyltetrahydrofuran (2-MeTHF) further enhance sustainability. Derived from agricultural waste, 2-MeTHF exhibits ideal log P (0.94) for biphasic biocatalysis, maintaining enzyme stability while providing high partition coefficients for substrates and products. Its low miscibility with water (<5% v/v) facilitates phase separation and product recovery [4] [9]. These approaches align with green chemistry principles by minimizing auxiliary materials, utilizing renewable solvents, and integrating catalytic recycling.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8